Swertifrancheside

HIV-1 reverse transcriptase DNA polymerase Mechanism of action

Swertifrancheside is a naturally occurring flavone-xanthone C-glucoside and homodimer, first isolated and characterized from Swertia franchetiana. Representing the first documented flavone-xanthone dimer in the literature, this compound is structurally distinct from simple xanthone or flavonoid monomers commonly available from natural product libraries.

Molecular Formula C35H28O17
Molecular Weight 720.6 g/mol
CAS No. 155740-03-7
Cat. No. B137411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwertifrancheside
CAS155740-03-7
Synonymsswertifrancheside
Molecular FormulaC35H28O17
Molecular Weight720.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O
InChIInChI=1S/C35H28O17/c1-49-11-5-15(39)22-19(6-11)51-33-17(41)7-12(26(42)24(33)29(22)45)21-28(44)25(35-32(48)31(47)27(43)20(9-36)52-35)30(46)23-16(40)8-18(50-34(21)23)10-2-3-13(37)14(38)4-10/h2-8,20,27,31-32,35-39,41-44,46-48H,9H2,1H3/t20-,27-,31+,32-,35+/m1/s1
InChIKeyJAANJQNFIJSRTK-KYRPIRIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Swertifrancheside (CAS 155740-03-7): Defining Structural and Pharmacological Identity for Sourcing Decisions


Swertifrancheside is a naturally occurring flavone-xanthone C-glucoside and homodimer, first isolated and characterized from Swertia franchetiana [1]. Representing the first documented flavone-xanthone dimer in the literature, this compound is structurally distinct from simple xanthone or flavonoid monomers commonly available from natural product libraries [1]. Its bioactivity profile is anchored by two independently validated mechanisms: inhibition of HIV-1 reverse transcriptase (RT) via template-primer binding and inhibition of human DNA ligase I (hLI) [2][3]. A scientific or industrial user sourcing this compound is acquiring a qualitatively unique chemical scaffold with a well-defined, dual-target pharmacological fingerprint that cannot be replicated by simply procuring a generic xanthone or flavonoid glycoside.

Why a Simple Xanthone or Flavonoid Cannot Substitute for Swertifrancheside in Specialized Research


Procuring a generic xanthone (e.g., mangiferin, gentisin) or flavonoid cannot reproduce the experimental outcomes associated with swertifrancheside because its dual biological activity arises from a specific dimeric scaffold that is absent in monomeric analogs [1]. The compound's HIV-1 reverse transcriptase inhibition operates through a rare competitive binding mechanism with respect to the template-primer, a profile that is mechanistically distinct from non-specific enzyme binding shown by other natural product RT inhibitors [2]. Furthermore, its secondary activity as a human DNA ligase I inhibitor features an IC50 of 11 µM, a potency level that cannot be inferred from in-class xanthones without direct comparative data [3]. Substitution therefore risks invalidating mechanistic studies, confounding structure-activity relationship (SAR) analyses, and producing false negatives in screens designed around this specific chemotype.

Quantitative Differentiation of Swertifrancheside from Its Closest Comparators: A Critical Evaluation Guide


HIV-1 Reverse Transcriptase Inhibition: A Comparative Potency and Mechanism Analysis

Swertifrancheside demonstrates an IC50 of 43 µM against HIV-1 RT, placing it as a moderately potent inhibitor compared to 1β-hydroxyaleuritolic acid 3-p-hydroxybenzoate (IC50 3.7 µM) and protolichesterinic acid (IC50 24 µM) when tested in the same study [1]. Critically, kinetic analysis reveals swertifrancheside is a competitive inhibitor with respect to the template-primer, directly binding to DNA, whereas the two comparators exhibit mixed-type noncompetitive inhibition pattern involving nonspecific binding to the enzyme [1]. This mechanistic divergence means swertifrancheside's inhibition can be overcome by increasing template-primer concentration, a feature not shared by the more potent but less mechanistically defined alternatives.

HIV-1 reverse transcriptase DNA polymerase Mechanism of action Natural product

Human DNA Ligase I Inhibition: Orthogonal Target Activity with Quantified Selectivity

Swertifrancheside inhibits recombinant human DNA ligase I (hLI) with an IC50 of 8 µg/mL (11 µM). In the same assay system, the comparator protolichesterinic acid showed an IC50 of 6 µg/mL (20 µM), while fulvoplumierin was notably weaker at 87 µg/mL (357 µM) [1]. Furthermore, when benchmarked against common triterpene acids, swertifrancheside outperforms ursolic and oleanolic acids, which each displayed an IC50 of 100 µg/mL (216 µM) [1]. This positions swertifrancheside as a structurally novel, mid-potency hLI inhibitor from a unique natural product class, distinct from the triterpene, benzophenanthridine, or coumarin-based inhibitors identified in the same screening campaign.

DNA ligase I Enzyme inhibition Anticancer target Natural product screening

First-in-Class Structural Scaffold: The Flavone-Xanthone Dimer Chemotype

Swertifrancheside was identified and rigorously characterized as the first flavone-xanthone C-glucoside dimer, establishing a new chemotype within the natural product landscape [1]. Its structure was unambiguously determined via extensive 1D and 2D NMR (COSY, ROESY, HMQC, HMBC), confirming a covalent linkage between a C-glycosylated flavone unit and a polyoxygenated xanthone moiety [1]. This structural motif is absent from all other compounds isolated from Swertia franchetiana, including the xanthone glycosides reported in subsequent phytochemical investigations [2]. For any study requiring a reference compound representing the flavone-xanthone heterodimer class, swertifrancheside is the sole characterized option, precluding substitution with any other available natural product.

Natural product chemistry Structure elucidation Chemotaxonomy Swertia franchetiana

Cytotoxicity Profile: Absence of Non-Specific Mammalian Cell Toxicity

Swertifrancheside was confirmed to be non-cytotoxic to cultured mammalian cells at concentrations spanning its bioactive IC50 range, a result that was shared by the two comparator HIV-1 RT inhibitors tested in the same study: 1β-hydroxyaleuritolic acid 3-p-hydroxybenzoate and protolichesterinic acid [1]. While this is a shared class-level feature among these three natural products, it provides a critical baseline for procurement: swertifrancheside's enzyme inhibition data are not confounded by general cellular toxicity, and its inactivity against mammalian polymerases was explicitly investigated as part of the polymerase selectivity panel (HIV-2 RT, AMV RT, DNA polymerases α and β) [1].

Cytotoxicity Selectivity index Drug discovery Safety profiling

Purity Benchmarking for Analytical Reference Standards: Swertifrancheside from Swertia franchetiana

Commercially available swertifrancheside reference standards are supplied with a specified minimum purity of ≥98% as determined by HPLC analysis, a typical benchmark for natural product analytical reference materials [1]. In the original isolation and structural characterization work, the compound was purified to homogeneity using column chromatography and recrystallization, with purity confirmed by TLC and spectroscopic homogeneity [2]. While purity data for comparator compounds would vary by supplier and batch, the availability of a defined high-purity standard for this specific, structurally complex dimer enables its reliable use as a chromatographic marker for Swertia species authentication and chemotaxonomic studies, applications for which no other flavone-xanthone dimer standard exists.

Analytical standard HPLC purity Quality control Phytochemical reference

Procurement-Driven Application Scenarios for Swertifrancheside Based on Verified Quantitative Evidence


Mechanistic Studies of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors with Defined DNA-Binding Modality

Researchers investigating the kinetic mechanism of HIV-1 RT inhibition can employ swertifrancheside as a validated competitive inhibitor with respect to template-primer, contrasting it with protolichesterinic acid or 1β-hydroxyaleuritolic acid 3-p-hydroxybenzoate which act through noncompetitive, nonspecific enzyme binding [1]. The IC50 of 43 µM provides a calibrated reference point for assay development and for benchmarking the potency of newly discovered natural product RT inhibitors [1].

Human DNA Ligase I Inhibitor Screening and SAR Expansion Campaigns

In biochemical screens targeting hLI, swertifrancheside (IC50 8 µg/mL, 11 µM) provides a structurally distinct mid-potency control compound that complements the triterpene acid inhibitors (ursolic/oleanolic acids, IC50 100 µg/mL each) and the benzophenanthridine alkaloid fagaronine chloride [1]. Its unique flavone-xanthone scaffold enables exploration of chemical space not covered by these other natural product classes in medicinal chemistry campaigns [1].

Chemotaxonomic Fingerprinting and Quality Control of Swertia franchetiana Botanical Material

As the defining phytochemical of Swertia franchetiana and the only known flavone-xanthone dimer from this species, swertifrancheside serves as an unambiguous HPLC marker for botanical authentication and quality control of S. franchetiana raw material [1][2]. Its ≥98% commercial purity specification enables accurate quantification in complex plant extracts, a critical requirement for pharmacopoeial monographs and dietary supplement standardization [3].

Natural Product Derivatization and Semi-Synthetic Analog Generation Based on a Dimeric Scaffold

The dimeric flavone-xanthone core of swertifrancheside represents a privileged scaffold for semi-synthetic modification aimed at improving anti-HIV or anti-ligase potency. The availability of authentic swertifrancheside with defined purity and full spectroscopic characterization (1H, 13C, COSY, HMBC, ROESY) [1] is a prerequisite for any medicinal chemistry program seeking to generate and patent novel analogs with improved IC50 values over the parent compound's 43 µM (HIV-1 RT) and 11 µM (hLI) baselines [2][3].

Quote Request

Request a Quote for Swertifrancheside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.